molecular formula C12H22N2O2 B8217113 tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate

tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate

Cat. No.: B8217113
M. Wt: 226.32 g/mol
InChI Key: FAWHTXUMVSKNOY-VIFPVBQESA-N
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Description

tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate is a synthetic organic compound with the molecular formula C12H22N2O2. It is characterized by a spirocyclic structure, which is a unique feature in organic chemistry. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows: [ \text{Spirocyclic Amine} + \text{tert-Butyl Chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Various nucleophiles, under basic or acidic conditions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate is used in a variety of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride
  • tert-butyl 2-azaspiro[3.4]octan-6-ylcarbamate

Comparison: tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate is unique due to its specific stereochemistry (6S configuration) and its spirocyclic structure. This configuration can result in different biological activities and chemical reactivities compared to its similar compounds. The presence of the tert-butyl group also influences its solubility and stability, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(6-9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWHTXUMVSKNOY-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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